

"Tetrahydrocorticosterone-d3 CAS number and identifiers"

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Compound of Interest

Compound Name: Tetrahydrocorticosterone-d3

Cat. No.: B12417339

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Technical Guide: Tetrahydrocorticosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrahydrocorticosterone-d3**, including its chemical identifiers, and its application in analytical methodologies. This document is intended to serve as a core resource for professionals in research and drug development who are working with or have an interest in deuterated steroid standards.

Chemical Identifiers and Properties

Tetrahydrocorticosterone-d3 is a deuterated form of Tetrahydrocorticosterone, a metabolite of the glucocorticoid hormone corticosterone. The stable isotope labeling makes it an ideal internal standard for use in mass spectrometry-based quantification of the parent compound.

A specific CAS Registry Number for **Tetrahydrocorticosterone-d3** is not readily available; it is commonly referenced by the CAS number of the unlabeled compound.

Table 1: Chemical Identifiers for **Tetrahydrocorticosterone-d3**

Identifier	Value
Chemical Name	Tetrahydrocorticosterone-d3
Molecular Formula	C ₂₁ H ₃₁ D ₃ O ₄
Molecular Weight	353.51
SMILES	C[C@@]12[C@]3([H])--INVALID-LINK--CC2">C@([H])--INVALID-LINK--([H])[C@]4(C)C[C@@H]3O
Unlabeled CAS No.	68-42-8

Table 2: Chemical Identifiers for Unlabeled Tetrahydrocorticosterone

Identifier	Value
CAS Registry Number	68-42-8
Molecular Formula	C ₂₁ H ₃₄ O ₄
Molecular Weight	350.49
InChI	InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1
InChIKey	RHQQHYZQUAMFINJ-DTDWNVJFSA-N
SMILES	C[C@]12CC--INVALID-LINK--CO)C)O">C@HO
PubChem CID	65553[1]

Experimental Protocols: Quantification of Urinary Steroids by LC-MS/MS

Tetrahydrocorticosterone-d3 is primarily utilized as an internal standard for the accurate quantification of Tetrahydrocorticosterone in biological matrices, such as urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for urinary steroid profiling.

Objective: To quantify the concentration of Tetrahydrocorticosterone in human urine using an isotope dilution LC-MS/MS method with **Tetrahydrocorticosterone-d3** as an internal standard.

Materials:

- Human urine samples
- **Tetrahydrocorticosterone-d3** (internal standard)
- Tetrahydrocorticosterone (analytical standard for calibration curve)
- β -glucuronidase from *Helix pomatia*
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol, water, formic acid (LC-MS grade)
- Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

- Sample Preparation:
 1. To 1 mL of urine, add 50 μ L of a known concentration of **Tetrahydrocorticosterone-d3** solution in methanol.
 2. Add 1 mL of acetate buffer (pH 5.0).
 3. Add 50 μ L of β -glucuronidase solution to hydrolyze steroid glucuronides. Incubate at 55°C for 3 hours.
 4. Allow the sample to cool to room temperature.

- Solid-Phase Extraction (SPE):

1. Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
2. Load the hydrolyzed urine sample onto the cartridge.
3. Wash the cartridge with 3 mL of water to remove interfering substances.
4. Elute the steroids with 3 mL of methanol.
5. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
6. Reconstitute the residue in 100 µL of the initial mobile phase.

- LC-MS/MS Analysis:

1. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient elution to separate the steroids.
- Injection Volume: 10 µL.

2. Tandem Mass Spectrometry:

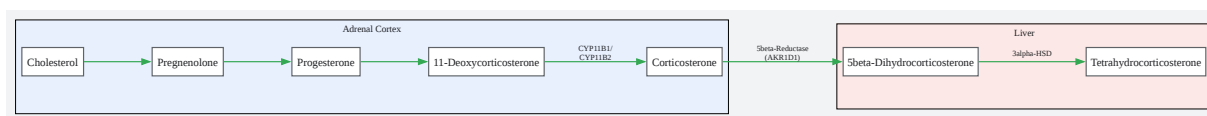
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for both Tetrahydrocorticosterone and **Tetrahydrocorticosterone-d3**.

- Quantification:

- Construct a calibration curve using known concentrations of unlabeled Tetrahydrocorticosterone standard spiked with the same concentration of **Tetrahydrocorticosterone-d3** internal standard.
- Calculate the concentration of Tetrahydrocorticosterone in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

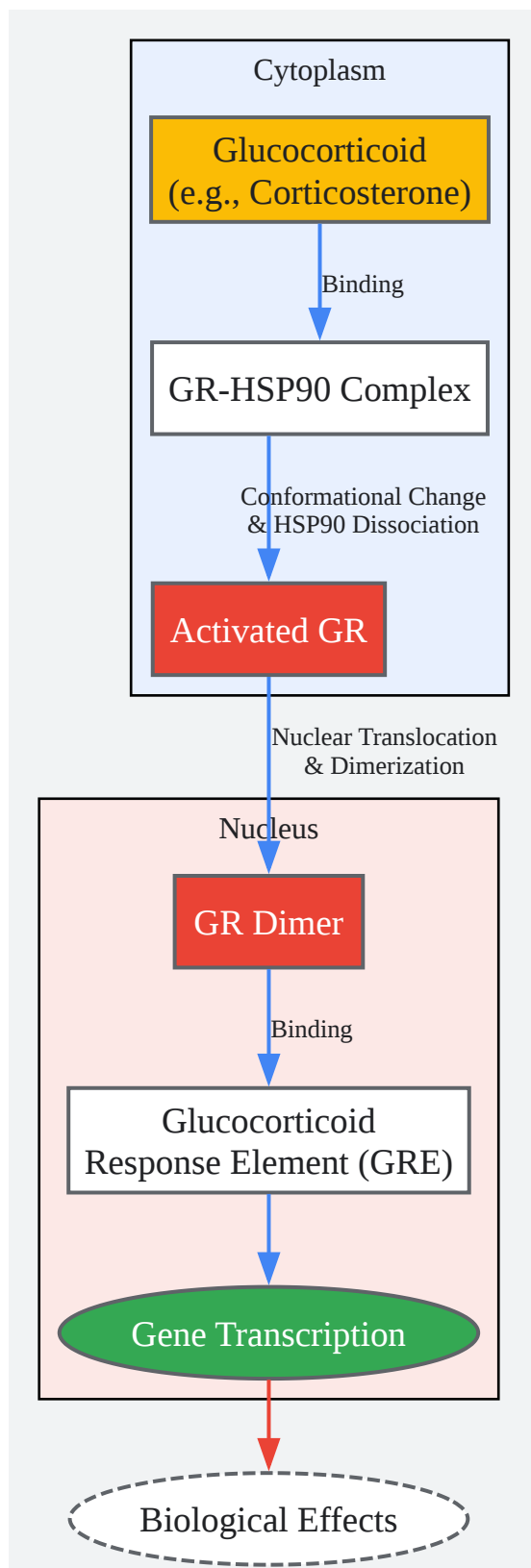
Tetrahydrocorticosterone is a terminal metabolite of corticosterone, a glucocorticoid hormone synthesized in the adrenal cortex.[2] The conversion of corticosterone to its tetrahydro-metabolites is a key step in its inactivation and subsequent excretion. This metabolic pathway primarily occurs in the liver.



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Caption: Metabolic pathway of corticosterone to Tetrahydrocorticosterone.

While Tetrahydrocorticosterone itself has limited direct biological activity through glucocorticoid receptors, its parent compound, corticosterone, exerts its effects through the glucocorticoid receptor (GR). The general mechanism of glucocorticoid signaling is depicted below.



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Caption: Generalized glucocorticoid receptor signaling pathway.

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References

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- 2. researchgate.net [researchgate.net]
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